molecular formula C17H16N4OS B3007839 7-methyl-2-{[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1241209-01-7

7-methyl-2-{[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B3007839
CAS RN: 1241209-01-7
M. Wt: 324.4
InChI Key: KLZNLXMXJVMTMD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring and a pyrimidine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a thiadiazole ring fused to a pyrimidine ring. These types of structures are common in many biologically active compounds and can have a variety of chemical properties depending on the specific functional groups attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can make a compound soluble in water, while nonpolar groups can make it soluble in organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties, as well as how it is used. Without more information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

7-methyl-2-[(4-methylphenyl)methyl-prop-2-ynylamino]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-4-9-20(11-14-7-5-12(2)6-8-14)17-19-21-15(22)10-13(3)18-16(21)23-17/h1,5-8,10H,9,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZNLXMXJVMTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC#C)C2=NN3C(=O)C=C(N=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2-{[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

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